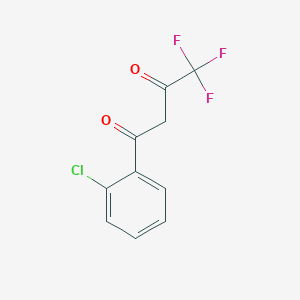

1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

描述

1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS: 23975-60-2) is a fluorinated 1,3-diketone characterized by a 2-chlorophenyl substituent and three terminal fluorine atoms. Its molecular formula is C₁₀H₆ClF₃O₂, with a molar mass of 250.6 g/mol. The compound exhibits a melting point of 60–64°C, a density of 1.396 g/cm³, and moderate solubility in organic solvents like ethanol and ether . It serves as a precursor in pharmaceutical synthesis (e.g., Celecoxib) and coordination chemistry due to its β-diketone functionality, which enables chelation with metal ions .

属性

IUPAC Name |

1-(2-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O2/c11-7-4-2-1-3-6(7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOOWVILVJMIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578164 | |

| Record name | 1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23975-60-2 | |

| Record name | 1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 1-(2-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione typically proceeds through three main stages:

- Step A: Formation of ethyl 4,4,4-trifluoro-3-oxo-butanoate via base-catalyzed condensation of ethyl trifluoroacetate and ethyl acetate.

- Step B: Conversion of the ester intermediate to 4,4,4-trifluoro-3-oxo butanoic acid by reaction with a hydrogen donor under acid catalysis.

- Step C: Transformation of the acid to the corresponding acid chloride using thionyl chloride, followed by Friedel-Crafts acylation with 2-chlorotoluene (or related chlorophenyl precursors) in the presence of aluminum chloride to yield the target diketone.

This sequence is adapted from a patented process for related trifluoromethylated phenyl butane-1,3-diones, with modifications to incorporate the 2-chlorophenyl substituent.

Detailed Preparation Procedure

| Step | Reaction | Reagents & Conditions | Product & Yield |

|---|---|---|---|

| A | Base-catalyzed condensation | Ethyl trifluoroacetate + Ethyl acetate, base catalyst (e.g., sodium ethoxide), reflux at 110 °C for 8 hours | Ethyl 4,4,4-trifluoro-3-oxo-butanoate (brown oil), yield ~93% |

| B | Acid-catalyzed hydrogen donor reaction | Product from Step A + hydrogen donor (e.g., water or alcohol) under acid catalysis | 4,4,4-trifluoro-3-oxo butanoic acid |

| C1 | Conversion to acid chloride | 4,4,4-trifluoro-3-oxo butanoic acid + thionyl chloride, stir at 50 °C for 2 hours, remove excess thionyl chloride under reduced pressure | 4,4,4-trifluoro-3-oxo-butanoyl chloride |

| C2 | Friedel-Crafts acylation | Acid chloride + 2-chlorotoluene + aluminum chloride catalyst, reflux in toluene at 110 °C for 8 hours | This compound (brown oil), yield ~93% |

- Ethyl acetate serves both as a reactant and solvent in Step A, simplifying the reaction setup and improving cost-effectiveness.

- The Friedel-Crafts acylation is sensitive to temperature and catalyst loading; aluminum chloride is added gradually at 0 °C before refluxing.

- The final product is isolated by aqueous washing, drying over sodium sulfate, and concentration under reduced pressure.

Mechanistic Insights and Reaction Considerations

- The initial condensation forms a β-ketoester intermediate with a trifluoromethyl substituent, which enhances electrophilicity and facilitates subsequent transformations.

- The acid-catalyzed hydrolysis/hydrogen donor reaction converts the ester to the corresponding β-keto acid.

- Thionyl chloride converts the acid to the more reactive acid chloride, enabling electrophilic aromatic substitution in the Friedel-Crafts step.

- The presence of the 2-chlorophenyl group influences regioselectivity and reactivity during acylation.

- The trifluoromethyl group significantly increases the electrophilicity of the diketone carbonyls, affecting purification and stability.

Alternative Synthetic Routes and Modifications

- Some literature reports the use of 2-chlorobenzoyl chloride as a direct acylating agent with trifluoromethylated intermediates, but the stepwise approach via acid chloride formation from trifluorobutanoic acid is preferred for better yield and purity.

- Attempts to introduce halogens (chlorine, fluorine) in different sequences have been explored to optimize the electrophilicity and stability of intermediates, but the described sequence remains the most practical for this compound.

- Modifications in catalyst type and solvent systems (e.g., use of toluene or dichloromethane) can be employed depending on scale and desired purity.

Summary Table of Key Preparation Parameters

| Parameter | Condition / Reagent | Remarks |

|---|---|---|

| Starting materials | Ethyl trifluoroacetate, ethyl acetate | Commercially available or synthesized |

| Base catalyst (Step A) | Sodium ethoxide or equivalent | Promotes condensation |

| Temperature (Step A) | 110 °C, reflux for 8 hours | Ensures complete reaction |

| Acid catalyst (Step B) | Mineral acid (e.g., HCl) | Facilitates ester hydrolysis |

| Hydrogen donor (Step B) | Water or alcohol | Converts ester to acid |

| Acid chloride formation (Step C1) | Thionyl chloride, 50 °C, 2 hours | Converts acid to acid chloride |

| Friedel-Crafts acylation (Step C2) | Aluminum chloride, toluene, reflux 110 °C, 8 hours | Aromatic acylation with 2-chlorotoluene |

| Product isolation | Aqueous washing, drying over sodium sulfate | Concentration yields final product |

| Overall yield | ~90-93% | High efficiency |

Research Findings and Practical Notes

- The described method yields this compound as a brown oily compound with high purity and yield (~93%).

- The use of ethyl acetate as both solvent and reagent in Step A simplifies the process and reduces solvent waste.

- The Friedel-Crafts acylation requires careful temperature control to avoid side reactions and ensure regioselectivity.

- The trifluoromethyl group enhances the electrophilicity of the diketone, which can be exploited in further synthetic transformations or biological activity studies.

- Alternative halogenation sequences have been explored but present challenges in controlling selectivity and yield.

化学反应分析

Types of Reactions

1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

科学研究应用

Medicinal Chemistry

1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione has potential applications in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological activity. Specifically, it has been studied for its ability to act as an inhibitor in various enzymatic pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition against specific cancer cell lines. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making it a valuable scaffold for drug design.

Agrochemicals

The compound is also investigated for its use as an agrochemical, particularly as a pesticide or herbicide. Its chlorophenyl group contributes to its effectiveness against certain pests and weeds.

Case Study:

Research conducted by agricultural scientists indicated that formulations containing this compound exhibited higher efficacy in controlling pest populations compared to traditional agents. This is attributed to its unique mechanism of action which disrupts pest metabolism.

Materials Science

In materials science, this compound has been explored for its potential in synthesizing fluorinated polymers and coatings. The incorporation of trifluoromethyl groups can impart desirable properties such as increased hydrophobicity and chemical resistance.

Case Study:

A recent investigation into fluorinated materials highlighted the use of this compound in creating advanced coatings that exhibit self-cleaning properties due to their low surface energy. These materials are ideal for applications in harsh environments.

作用机制

The mechanism of action of 1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The specific pathways and targets depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

相似化合物的比较

Comparison with Structural Analogues

Positional Isomers of Chlorophenyl Derivatives

Table 1: Chlorophenyl-Substituted 1,3-Diones

Key Observations :

Halogen-Substituted Analogues

Table 2: Halogen-Substituted Derivatives

Key Observations :

Substituent Variants Beyond Halogens

Table 3: Non-Halogenated Analogues

Key Observations :

生物活性

1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS No. 23975-60-2) is a β-diketone compound with notable biological activity. It is characterized by its molecular formula and a molecular weight of 250.6 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and biochemistry due to its structural properties and reactivity.

- Molecular Formula :

- Molecular Weight : 250.6 g/mol

- CAS Number : 23975-60-2

- Synthesis : It can be synthesized through various methods involving the reaction of substituted phenyl groups with trifluoroacetone derivatives.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that β-diketones, including this compound, exhibit significant antibacterial properties. A study demonstrated that derivatives of diketones can disrupt bacterial cell membranes and inhibit growth in both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the chelation of metal ions essential for bacterial survival, leading to cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies have indicated its ability to induce apoptosis in various cancer cell lines. The compound appears to interfere with the cell cycle and promote oxidative stress within cancer cells.

Case Study Example :

In a study examining the effects on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (approximately 70% at a concentration of 50 µM). The study also noted an increase in reactive oxygen species (ROS) levels, suggesting a mechanism involving oxidative stress.

The proposed mechanism for the biological activity of this compound involves:

- Metal Ion Chelation : Binding to essential metal ions that are crucial for enzymatic functions in bacteria.

- Induction of Oxidative Stress : Increasing ROS levels in cancer cells leading to apoptosis.

- Cell Cycle Arrest : Disruption of normal cell cycle progression in malignant cells.

Toxicology and Safety

While the biological activities are promising, safety assessments are crucial. The compound is classified with warning labels indicating potential hazards such as irritation and toxicity upon exposure. Proper handling procedures should be followed when working with this chemical.

常见问题

Q. What are the optimized synthetic routes for 1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, and how are yields maximized?

The synthesis typically involves condensation reactions under controlled conditions. For example, sodium salts of intermediates can be acidified in ethyl acetate/water mixtures with HCl to achieve a 90% yield, followed by solvent removal and purification via distillation and drying . Key steps include precise temperature control (25–30°C), phase separation, and solvent recycling. Methodological optimization involves adjusting reaction time, stoichiometry, and purification techniques (e.g., activated carbon treatment) to enhance purity (95.8% HPLC) and scalability .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

X-ray crystallography is the gold standard for structural validation. For instance, torsion angles (e.g., O1–C7–C8–C9 = 0.4°) and weak intermolecular interactions (C–H···O) can be resolved to confirm symmetry and packing . Complementary techniques include NMR for functional group analysis (e.g., trifluoromethyl and ketone signals) and mass spectrometry for molecular weight confirmation. Computational methods like quantum chemical calculations may predict structural features for cross-validation .

Q. What solvent systems and reaction conditions are critical for stabilizing intermediates during synthesis?

Ethyl acetate is widely used for its compatibility with acid-base extraction and low reactivity with trifluorinated intermediates. Aqueous HCl (10%) facilitates phase separation, while anhydrous sodium sulfate ensures moisture-free organic layers . Reaction stability is enhanced by avoiding high temperatures (>30°C) and using inert atmospheres to prevent decomposition of sensitive fluorinated groups .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics and AI improve reaction design for fluorinated diketones?

AI-driven platforms enable predictive modeling of reaction pathways and optimal conditions. For example, quantum chemical calculations can simulate transition states, while machine learning algorithms analyze experimental datasets to recommend solvent systems, catalysts, or temperature ranges. COMSOL Multiphysics aids in fluid dynamics simulations for reactor design, ensuring efficient mixing and heat transfer in scaled-up syntheses .

Q. What strategies address contradictory data in crystallographic and spectroscopic analyses?

Discrepancies between XRD and NMR data (e.g., unexpected bond angles or signal splitting) require systematic validation:

- Repeat experiments under identical conditions to rule out procedural errors.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Apply density functional theory (DFT) to model electronic environments and predict spectroscopic behavior .

For crystallographic ambiguities, refine data collection parameters (e.g., low-temperature measurements at 120 K to reduce thermal motion artifacts) .

Q. How can researchers design experiments to probe the compound’s reactivity in novel triazolo[4,3-a]pyrazine derivatives?

Adopt a factorial design approach to test variables like reaction time, temperature, and substituent effects. For example:

- Vary the molar ratio of 3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazine to diketone intermediates.

- Screen solvents (e.g., toluene vs. methanol) for solubility and reactivity trade-offs.

- Monitor reaction progress via in-situ FTIR to detect intermediate formations .

Advanced designs may integrate high-throughput screening to identify catalytic systems that enhance regioselectivity .

Q. What methodologies validate the biological relevance of fluorinated diketones in enzyme inhibition studies?

- Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates to track enzyme activity.

- Docking studies : Model interactions between the diketone and target enzymes (e.g., hydrolases) using software like AutoDock.

- Crystallographic mapping : Resolve co-crystal structures to identify binding motifs, such as halogen bonds between the chlorophenyl group and active-site residues .

Methodological Considerations

Q. How should researchers handle air- and moisture-sensitive intermediates during synthesis?

Q. What analytical techniques are critical for assessing purity in fluorinated compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。